molecular formula C9H13ClN2 B6282390 5H,6H,7H,8H,9H-pyrido[4,3-c]azepine hydrochloride CAS No. 2309456-15-1

5H,6H,7H,8H,9H-pyrido[4,3-c]azepine hydrochloride

Cat. No. B6282390
CAS RN: 2309456-15-1
M. Wt: 184.7
InChI Key:
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Description

5H,6H,7H,8H,9H-pyrido[4,3-c]azepine hydrochloride is a chemical compound . It has been mentioned in patents as a derivative of Bcl-xL protein inhibitors for use as pro-apoptotic agents for treating cancer, autoimmune diseases, or immune system diseases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5H,6H,7H,8H,9H-pyrido[4,3-c]azepine hydrochloride include a molecular weight of 184.67 . More specific properties like melting point, boiling point, and density are not available in the search results.

Mechanism of Action

5H,6H,7H,8H,9H-pyrido[4,3-c]azepine hydrochloride and related compounds have been disclosed as Bcl-xL protein inhibitors . They are used as pro-apoptotic agents, which means they promote programmed cell death, a mechanism often targeted in the treatment of diseases like cancer, autoimmune diseases, or immune system diseases .

Safety and Hazards

The safety information available indicates that 5H,6H,7H,8H,9H-pyrido[4,3-c]azepine hydrochloride may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5H,6H,7H,8H,9H-pyrido[4,3-c]azepine hydrochloride involves the cyclization of a precursor compound containing a pyridine ring and an amine group. The cyclization reaction is typically carried out under acidic conditions to form the azepine ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-aminopyridine", "1,4-dibromobutane", "sodium hydride", "acetic acid", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: 2-aminopyridine is reacted with 1,4-dibromobutane in the presence of sodium hydride to form the precursor compound 1-(2-pyridyl)-1,4-butanediamine.", "Step 2: The precursor compound is dissolved in acetic acid and heated to promote cyclization. The resulting product is 5H,6H,7H,8H,9H-pyrido[4,3-c]azepine.", "Step 3: The pyridoazepine product is dissolved in ethanol and treated with hydrochloric acid to form the hydrochloride salt of 5H,6H,7H,8H,9H-pyrido[4,3-c]azepine." ] }

CAS RN

2309456-15-1

Product Name

5H,6H,7H,8H,9H-pyrido[4,3-c]azepine hydrochloride

Molecular Formula

C9H13ClN2

Molecular Weight

184.7

Purity

95

Origin of Product

United States

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